molecular formula C14H16N4S B4438589 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4438589
M. Wt: 272.37 g/mol
InChI Key: FSVSVVRTEFXBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative effects on several types of cancer cells, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory effects in both in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
The anti-inflammatory effects of 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit several other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit anti-cancer and anti-inflammatory effects. This makes it a promising candidate for further study in these areas.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, in addition to its anti-cancer effects on cancer cells.

Future Directions

There are several potential future directions for research on 3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on identifying the specific enzymes and pathways that are targeted by this compound, in order to better understand its mechanism of action.
Another area of research could focus on developing more potent and selective derivatives of this compound, in order to reduce its potential toxicity and increase its therapeutic potential.
Finally, research could also focus on identifying potential drug combinations that could enhance the anti-cancer and anti-inflammatory effects of this compound, in order to develop more effective treatment strategies for these diseases.

properties

IUPAC Name

6-(3-methylphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-9(2)7-12-15-16-14-18(12)17-13(19-14)11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSVVRTEFXBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.